2'-Bromoacetanilide

Description

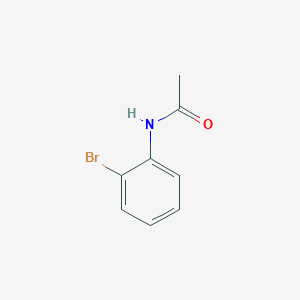

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBKUOHHOWQHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210330 | |

| Record name | Acetamide, N-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-76-6 | |

| Record name | N-(2-Bromophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Bromoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Bromoacetanilide (CAS: 614-76-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Bromoacetanilide (CAS number 614-76-6), a key chemical intermediate in organic synthesis and pharmaceutical development. This document consolidates critical data on its physicochemical properties, safety and handling, and applications, with a particular focus on its role in the synthesis of targeted therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to support researchers in their laboratory work and drug discovery efforts.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 614-76-6 | [2][3][4] |

| Molecular Formula | C₈H₈BrNO | [2][3][4] |

| Molecular Weight | 214.06 g/mol | [2][3][5] |

| Melting Point | 96.5-100.5 °C | [2][4][6] |

| Boiling Point | 346.8 °C at 760 mmHg | [2] |

| Density | 1.543 g/cm³ | [2] |

| Appearance | White/Crystalline Powder | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol.[2] Low solubility in water.[4] | [2][4] |

| Flash Point | 163.5 °C | [2] |

| PKA | 14.19±0.70 (Predicted) | [2] |

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a laboratory setting.[7] It is irritating to the eyes, respiratory system, and skin.[7]

Hazard Statements:

-

H319: Causes serious eye irritation[5]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7][10][11]

Applications in Drug Development

This compound is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various bioactive molecules.[2] Its most notable application is in the preparation of furan-2-ylmethylene thiazolidinediones, which have been identified as novel, potent, and selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ).[2]

Role as a Precursor to PI3Kγ Inhibitors

PI3Kγ is a crucial enzyme in cellular signaling pathways, particularly those related to inflammation and immune responses.[2] Its inhibition is a significant therapeutic strategy for a range of conditions, including cancer and inflammatory disorders. This compound serves as a starting material for the synthesis of the aminophenyl furan (B31954) moiety that is a key structural component of these inhibitors.

Experimental Protocols

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound involves the acetylation of o-bromoaniline with acetic anhydride (B1165640).

Reaction Scheme:

Methodology:

-

o-Bromoaniline (22.0 g, 128 mmol) and acetic anhydride (13.06 g, 128 mmol) are dissolved in dichloromethane (100 mL).

-

A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to the solution.

-

The reaction mixture is stirred at 0 °C and then allowed to slowly warm to room temperature, with stirring continued overnight.

-

Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is concentrated, and the resulting residue is triturated with a mixture of hexane (B92381) and dichloromethane.

-

The solid product is collected by filtration and rinsed with hexane to yield this compound.

Exemplary Synthesis of a Furan-2-ylmethylene Thiazolidinedione Derivative

Reaction Scheme:

Methodology:

-

A mixture of thiazolidine-2,4-dione (1 equivalent) and furfural (1 equivalent) is prepared in toluene.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction is heated to reflux, and water is removed azeotropically.

-

After the reaction is complete (monitored by TLC), the mixture is cooled.

-

The precipitated product is collected by filtration, washed with cold toluene, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione.

Signaling Pathway

The inhibitors synthesized from this compound derivatives target the PI3Kγ signaling pathway. This pathway is a critical downstream effector of G-protein coupled receptors (GPCRs) and plays a central role in cell growth, proliferation, survival, and migration.

Pathway Description:

-

Activation: The pathway is initiated by the binding of a ligand to a G-protein coupled receptor (GPCR). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits.

-

PI3Kγ Recruitment: The Gβγ subunit directly binds to and activates PI3Kγ at the plasma membrane.

-

PIP3 Production: Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Downstream Signaling: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B).

-

Akt Activation: The recruitment of Akt to the membrane allows for its phosphorylation and activation by PDK1 and other kinases.

-

Cellular Responses: Activated Akt then phosphorylates a wide range of downstream targets, leading to the regulation of various cellular processes, including cell growth, proliferation, survival, and migration.

-

Inhibition: Furan-2-ylmethylene thiazolidinediones, synthesized using intermediates like this compound, act as competitive inhibitors of PI3Kγ, blocking the phosphorylation of PIP2 and thereby inhibiting the entire downstream signaling cascade.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds, particularly in the development of targeted therapies against PI3Kγ. This guide has provided a detailed overview of its properties, safe handling procedures, and synthetic utility, along with insights into the biological pathways it can help to modulate. The experimental protocols and pathway diagrams presented herein are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development.

References

- 1. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

Synthesis of 2'-Bromoacetanilide from o-Bromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Bromoacetanilide from o-bromoaniline. The document details the chemical reaction, experimental protocols, and key quantitative data, offering a valuable resource for professionals in organic synthesis and drug development. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2]

Reaction Overview and Mechanism

The synthesis of this compound from o-bromoaniline is achieved through an N-acetylation reaction. In this process, the amino group (-NH₂) of the o-bromoaniline molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride (B1165640). This reaction is often catalyzed by a base, such as 4-dimethylaminopyridine (B28879) (DMAP), to enhance the nucleophilicity of the amine. The overall reaction is a nucleophilic acyl substitution.[3][4][5]

The mechanism involves the initial attack of the lone pair of electrons on the nitrogen atom of o-bromoaniline on the carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group (acetate ion) and resulting in the formation of the amide product, this compound, along with acetic acid as a byproduct.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants and the product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| o-Bromoaniline | C₆H₆BrN | 172.02 | 31-33 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 |

| This compound | C₈H₈BrNO | 214.06 | 96.5-100.5[1][2] |

Table 2: Experimental Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Typical Yield | 92.8% | [1] |

| HPLC Retention Time (Rt) | 1.523 min | [1] |

| Appearance | White crystalline solid | [2][6] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol, low solubility in water.[2] | [2] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established laboratory procedures.[1]

Materials and Reagents:

-

o-Bromoaniline

-

Acetic Anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, dissolve o-bromoaniline (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.0 equivalent) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

Upon completion of the reaction (monitored by TLC or HPLC), transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid.

-

Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by grinding it with a solvent mixture of hexane and dichloromethane.

-

Collect the solid product by filtration and rinse with hexane to yield pure this compound.[1]

Visual Representations

Diagram 1: Chemical Reaction Scheme

Caption: Overall chemical reaction for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. This compound | 614-76-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Acylation Overview, Mechanism & Agents | Study.com [study.com]

- 4. scribd.com [scribd.com]

- 5. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 6. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to 2'-Bromoacetanilide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 2'-Bromoacetanilide (N-(2-bromophenyl)acetamide), a key chemical intermediate. The document details its molecular properties, a precise experimental protocol for its synthesis, and a logical workflow for the procedure.

Core Molecular and Physical Properties

This compound is an organic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility stems from the versatile reactivity of the acetamide (B32628) and bromo-substituted phenyl groups.[2]

Quantitative data for this compound is summarized in the table below for ease of reference.

| Identifier | Value | Source |

| Molecular Formula | C₈H₈BrNO | [1][3][4][5] |

| Molecular Weight | 214.06 g/mol | [1][3][4][5][6] |

| IUPAC Name | N-(2-bromophenyl)acetamide | [3][4] |

| CAS Number | 614-76-6 | [3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 99-102 °C | [5][6] |

| InChI Key | VOBKUOHHOWQHFZ-UHFFFAOYSA-N | [3][4] |

Experimental Protocol: Synthesis of this compound

This section details a general and effective laboratory procedure for the synthesis of this compound from o-bromoaniline and acetic anhydride (B1165640).[1]

Materials:

-

o-bromoaniline (1 equivalent)

-

Acetic anhydride (1 equivalent)

-

4-dimethylaminopyridine (B28879) (DMAP) (catalytic amount)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

Procedure:

-

In a suitable reaction vessel, dissolve o-bromoaniline (22.0 g, 128 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (100 mL).[1]

-

Cool the mixture to 0 °C using an ice bath.[1]

-

While maintaining the temperature at 0 °C, add acetic anhydride (13.06 g, 128 mmol) to the solution.[1]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.[1]

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[1]

-

Concentrate the organic layer under reduced pressure to remove the dichloromethane solvent.[1]

-

The resulting crude residue is then triturated with a solvent mixture of hexane and dichloromethane.[1]

-

Collect the solid product by vacuum filtration and rinse the collected solid with hexane to yield this compound.[1]

Logical and Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound, providing a clear visual representation of the experimental workflow.

Caption: Workflow for the Synthesis of this compound.

References

- 1. This compound | 614-76-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound [stenutz.eu]

An In-depth Technical Guide to the Physical Properties of 2'-Bromoacetanilide

This technical guide provides a comprehensive overview of the physical properties of 2'-Bromoacetanilide, with a primary focus on its melting point. This document is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.

Physical and Chemical Properties

This compound is a white to almost white crystalline solid.[1][2][3] Its key physical and chemical identifiers are summarized in the table below. The melting point is a crucial parameter for the identification and purity assessment of this compound. An impure sample will typically exhibit a depressed and broader melting point range.[4][5]

| Property | Value | Source |

| Molecular Formula | C8H8BrNO | [1][2][6][7] |

| Molar Mass | 214.06 g/mol | [1][6][7] |

| Appearance | White to Almost white powder to crystal | [1][2][3] |

| Melting Point | 100.0 to 104.0 °C | |

| 96.5-100.5 °C (lit.) | [1][8] | |

| 98°C to 103°C | [2] | |

| 100 - 102 °C | [3][9] | |

| 99 °C | [10] | |

| Purity (GC) | min. 98.0 % | |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| IUPAC Name | N-(2-bromophenyl)acetamide | [2][6] |

| CAS Number | 614-76-6 | [1][2][6] |

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method with a melting point apparatus.[4][11] This technique provides a melting range, which is the temperature from the first appearance of liquid to the complete liquefaction of the solid.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass or weighing paper

Procedure:

-

Sample Preparation:

-

Packing the Capillary Tube:

-

Place a small amount of the powdered sample onto a watch glass.[4]

-

Press the open end of a capillary tube into the powder to collect a small amount of the sample.[4][5]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom.[5][13] The packed sample should be approximately 1-2 mm high.[5][13]

-

-

Melting Point Measurement:

-

Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to find the approximate melting point.[4][12] Set the heating rate to 10-20 °C per minute.[12]

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[12]

-

Set the heating rate to a slow and steady 1-2 °C per minute.[4][13] A slow heating rate is crucial for an accurate measurement.[4]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last crystal melts (the end of the melting range).[4]

-

-

-

Data Recording and Analysis:

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chm.uri.edu [chm.uri.edu]

- 6. This compound | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. o-Bromoacetanilide [chembk.com]

- 9. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 2-bromoacetanilide [stenutz.eu]

- 11. westlab.com [westlab.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

Navigating the Solubility Landscape of 2'-Bromoacetanilide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromoacetanilide, a halogenated aromatic amide, serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its utility in these applications is profoundly influenced by its solubility in various organic solvents, which governs reaction kinetics, purification strategies such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is dictated by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For this compound, the presence of the polar acetamido group (-NHCOCH₃) and the relatively non-polar bromophenyl group results in a nuanced solubility profile across a range of organic solvents.

Solubility Data of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available qualitative data, a general solubility profile can be summarized. The following table presents the available qualitative and semi-quantitative solubility information for this compound. For comparative context, data for its isomer, 4'-Bromoacetanilide, is also included, which can offer insights into the general solubility behavior of bromoacetanilides.

| Solvent | Solvent Polarity (Dielectric Constant) | This compound Solubility | 4'-Bromoacetanilide Solubility |

| Polar Protic Solvents | |||

| Methanol | 32.7 | Slightly Soluble[1] | Moderately Soluble[2] |

| Ethanol | 24.5 | No specific data found | Moderately Soluble[2][3] |

| Water (cold) | 80.1 | Low solubility expected | Insoluble[4][5] |

| Water (hot) | - | Low solubility expected | Sparingly Soluble[6][7] / Very Slightly Soluble[5] |

| Polar Aprotic Solvents | |||

| Acetone | 20.7 | No specific data found | No specific data found |

| Ethyl Acetate | 6.02 | No specific data found | Soluble[4][5][6][7] |

| Non-Polar & Weakly Polar Solvents | |||

| Chloroform | 4.81 | Slightly Soluble[1] | Soluble[4][5][6][7] |

| Benzene | 2.28 | No specific data found | Soluble[4][5][6][7] |

Note: "Slightly Soluble," "Moderately Soluble," and "Soluble" are qualitative terms and can vary in their precise quantitative interpretation. The provided data for 4'-Bromoacetanilide is for an isomeric compound and should be used as a general indicator of potential solubility behavior. Experimental determination is crucial for obtaining precise solubility values for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound in organic solvents is essential for various research and development activities. The following are detailed methodologies for two common experimental techniques.

Gravimetric Method (Shake-Flask Method)

This is a traditional and highly reliable method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium. The concentration of the solute in the saturated solution is then determined by gravimetric analysis of the dissolved solid.

Apparatus and Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Conical flasks or vials with secure caps

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or watch glasses

-

Analytical balance

-

Oven

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[8] Periodically, a small aliquot of the supernatant can be analyzed to check if the concentration has become constant.

-

Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, depending on the experimental temperature) syringe and filter it through a syringe filter into a pre-weighed evaporation dish.[9] This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is often preferred to facilitate evaporation at a lower temperature.

-

Gravimetric Analysis: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.[10]

-

Calculation: The solubility is calculated as follows:

-

Weight of dissolved solid = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility ( g/100 mL) = (Weight of dissolved solid / Volume of filtrate in mL) * 100

-

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is often faster than the gravimetric method.

Principle: A saturated solution is prepared, and after appropriate dilution, the concentration of the solute is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus and Materials:

-

This compound (solute)

-

Organic solvent of interest (must be transparent in the wavelength range of interest)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).

-

-

Preparation of Saturated Solution and Sampling: Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (Steps 1-3).

-

Dilution: Withdraw a known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound like this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While precise, quantitative solubility data for this compound in a broad spectrum of organic solvents remains a gap in the readily accessible scientific literature, this guide provides a foundational understanding of its expected solubility behavior and detailed protocols for its experimental determination. For researchers and professionals in drug development and chemical synthesis, the methodologies outlined herein offer a robust framework for generating the critical data needed to optimize reaction conditions, develop effective purification strategies, and guide formulation design. The provided workflow diagram serves as a practical visual aid for planning and executing these essential experiments. It is strongly recommended that experimental solubility studies be conducted to obtain precise values for specific applications.

References

- 1. This compound | 614-76-6 [chemicalbook.com]

- 2. 4'-Bromoacetanilide, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4'-Bromoacetanilide [chembk.com]

- 5. 4-Bromoacetanilide 98 103-88-8 [sigmaaldrich.com]

- 6. 4'-Bromoacetanilide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4'-Bromoacetanilide, 98% | Fisher Scientific [fishersci.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

2'-Bromoacetanilide: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromoacetanilide, an organobromine compound, serves as a versatile intermediate in the landscape of organic synthesis. Its unique structural features, comprising an acetamido group and a bromine atom on a benzene (B151609) ring, render it a valuable building block for the construction of a diverse array of more complex molecules. The presence of the bromine atom at the ortho position to the acetamido group allows for a range of chemical transformations, making it a key precursor in the synthesis of various heterocyclic compounds, pharmaceutical agents, and other functional organic materials. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound as an intermediate, with a focus on experimental protocols and data relevant to researchers in the field.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Melting Point | 98-101 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in hot ethanol, ethyl acetate (B1210297), and acetone. Sparingly soluble in cold water. | |

| CAS Number | 614-76-6 | [1] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acetylation of 2-bromoaniline (B46623) with acetic anhydride.

Experimental Protocol: Acetylation of 2-Bromoaniline

Materials:

-

2-Bromoaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (0.058 mol) of 2-bromoaniline in 30 mL of glacial acetic acid.

-

To this solution, add 7.5 mL (0.079 mol) of acetic anhydride.

-

Add approximately 0.1 g of sodium acetate to the mixture to catalyze the reaction.

-

Gently reflux the mixture for 30-45 minutes.

-

After reflux, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 200 mL of crushed ice with constant stirring.

-

A white precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash the solid with cold distilled water to remove any remaining acetic acid.

-

Purify the crude product by recrystallization from a hot ethanol-water mixture to obtain pure this compound as white crystals.

-

Dry the purified crystals in a desiccator. A typical yield for this reaction is in the range of 85-95%.

This compound as an Intermediate in Organic Synthesis

The bromine atom in this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

Synthesis of Pharmaceutical Intermediates

Named Reactions Involving this compound

The reactivity of the aryl bromide moiety in this compound allows it to participate in a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. This compound can be coupled with various arylboronic acids to form biaryl structures, which are common motifs in pharmaceuticals and materials science.[3][4]

Generic Experimental Protocol for Suzuki Coupling:

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., toluene, dioxane, or DMF/water mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6][7] This reaction can be used to introduce alkynyl moieties into the this compound scaffold, providing access to a wide range of linear and cyclic compounds.

Generic Experimental Protocol for Sonogashira Coupling:

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (B128534) or diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%) in the chosen solvent.

-

Add the terminal alkyne (1.1-1.5 equiv.) followed by the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom or carbon-carbon bonds.[8][9][10][11][12] It can be employed to couple this compound with alcohols, amines, or thiols to generate the corresponding ethers, amines, and thioethers.

Generic Experimental Protocol for Ullmann Condensation (N-Arylation):

Materials:

-

This compound

-

Amine (e.g., aniline)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., 1,10-phenanthroline (B135089) or L-proline)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent (e.g., DMF or DMSO)

Procedure:

-

To a reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).

-

Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add the solvent and heat the mixture at 100-150 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound. While experimental data can vary slightly based on the solvent and instrument used, the following table provides expected chemical shifts for ¹H and ¹³C NMR.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Assignment |

| ~8.3 (d, 1H) | Ar-H |

| ~7.6 (d, 1H) | Ar-H |

| ~7.3 (t, 1H) | Ar-H |

| ~7.0 (t, 1H) | Ar-H |

| ~7.8 (br s, 1H) | NH |

| ~2.2 (s, 3H) | CH₃ |

Note: The exact chemical shifts and coupling constants should be determined experimentally. The data presented is based on typical values for similar structures.[13]

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

General Experimental Workflow for Purification

Caption: General workflow for the purification by recrystallization.[14][15][16][17][18]

Synthetic Pathway via Suzuki Coupling

Caption: Synthetic pathway to biaryls from this compound.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a readily accessible and highly useful intermediate in organic synthesis. Its straightforward preparation and the reactivity of its aryl bromide functionality make it a valuable starting material for the synthesis of a wide range of organic molecules, including those of interest to the pharmaceutical and materials science industries. The application of modern cross-coupling reactions with this compound as a substrate opens up a vast chemical space for the development of novel compounds with desired properties. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important synthetic building block.

References

- 1. This compound | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. byjus.com [byjus.com]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. cerritos.edu [cerritos.edu]

- 18. Video: Recrystallization - Procedure [jove.com]

The Discovery and History of 2'-Bromoacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Bromoacetanilide, a halogenated derivative of acetanilide (B955). While the specific historical discovery of this compound is not prominently documented as a singular event, its existence is rooted in the extensive chemical exploration of acetanilide and its analogues following their introduction in the late 19th century. This document details the physicochemical properties, a standard laboratory synthesis protocol, and the analytical characterization of this compound. It also briefly touches upon the historical context of acetanilide, the parent compound, which played a significant role in the development of synthetic pharmaceuticals.

Introduction: The Historical Context of Acetanilide

Acetanilide, the parent compound of this compound, was first introduced into medical practice in 1886 by A. Cahn and P. Hepp under the trade name Antifebrin.[1] It was one of the first aniline (B41778) derivatives found to possess both analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1][2] The discovery of acetanilide's therapeutic potential, which occurred by accident, marked a significant milestone in the dawn of synthetic pharmacology and the burgeoning coal tar chemical industry.[2][3]

However, the widespread use of acetanilide was soon curtailed due to its significant toxicity, most notably causing cyanosis due to methemoglobinemia, and potential for liver and kidney damage.[3] This led to the search for safer aniline derivatives, such as phenacetin.[2] It was later discovered in 1948 that acetanilide is primarily metabolized in the body to paracetamol (acetaminophen), which is responsible for its therapeutic effects.[1]

The exploration of acetanilide's chemistry spurred the synthesis of numerous derivatives, including halogenated analogues like this compound. These derivatives were often prepared to investigate the effects of substitution on the molecule's chemical properties and biological activity. While not a historically significant pharmaceutical itself, this compound serves as a valuable intermediate in modern organic synthesis. For instance, it has been used as a reagent in the preparation of novel and potent inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a target in drug discovery for inflammatory diseases.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrNO | [4] |

| Molecular Weight | 214.06 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 99-102 °C | [6] |

| CAS Number | 614-76-6 | [4] |

| IUPAC Name | N-(2-bromophenyl)acetamide | [4] |

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis and purification of this compound.

Synthesis of this compound from 2-Bromoaniline (B46623)

This protocol describes the N-acetylation of 2-bromoaniline using acetic anhydride (B1165640).

Materials:

-

2-Bromoaniline

-

Acetic anhydride

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Hexane

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoaniline (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.0 eq) to the cooled solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a hexane/dichloromethane solvent system to yield this compound as a white solid.[7]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Melting Point Determination:

-

The melting point of the purified product should be determined using a standard melting point apparatus and compared to the literature value (99-102 °C).[6] A sharp melting range close to the literature value is indicative of high purity.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the product. Key characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-Br stretching (in the fingerprint region).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the N-H proton, and the methyl protons of the acetyl group. The ¹³C NMR will show the expected number of signals for the eight carbon atoms in the molecule.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Acetanilide Derivatives

The diagram below shows the logical relationship between aniline, acetanilide, and its bromo-isomers.

Caption: Relationship between aniline and bromoacetanilide isomers.

References

- 1. Acetanilide - Wikipedia [en.wikipedia.org]

- 2. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Bromoacetanilide Synthesis - 426 Words | Bartleby [bartleby.com]

- 7. This compound | 614-76-6 [chemicalbook.com]

Spectroscopic Profile of 2'-Bromoacetanilide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-Bromoacetanilide (N-(2-bromophenyl)acetamide), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound is a white crystalline solid with the chemical formula C₈H₈BrNO and a molecular weight of approximately 214.06 g/mol . Its structure consists of an acetamido group attached to a bromine-substituted benzene (B151609) ring at the ortho position.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons, the amide proton, and the methyl protons.

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| Aromatic CH | 7.10 - 7.60 | Multiplet | - | 4H |

| Amide NH | ~8.0 (broad) | Singlet | - | 1H |

| Methyl CH₃ | 2.20 | Singlet | - | 3H |

Note: The chemical shift of the amide proton can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Signal Assignment | Chemical Shift (δ) (ppm) |

| Carbonyl C=O | 168.5 |

| Aromatic C-N | 136.0 |

| Aromatic C-Br | 114.0 |

| Aromatic CH | 122.0 - 132.0 |

| Methyl CH₃ | 24.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3290 | N-H Stretch | Amide |

| ~3060 | Aromatic C-H Stretch | Aromatic Ring |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1580, 1480 | C=C Stretch | Aromatic Ring |

| ~1530 | N-H Bend (Amide II) | Amide |

| ~750 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

| m/z | Assignment |

| 213/215 | [M]⁺ (Molecular Ion) |

| 171/173 | [M - CH₂CO]⁺ |

| 134 | [M - Br - CO]⁺ |

| 92 | [C₆H₆N]⁺ |

| 43 | [CH₃CO]⁺ |

Note: The two m/z values for bromine-containing fragments reflect the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Cap the tube and gently agitate to ensure complete dissolution.

Instrumental Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization)

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data obtained.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between this compound and its spectroscopic data.

2'-Bromoacetanilide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2'-Bromoacetanilide is a chemical compound used in various research and development applications, particularly in the synthesis of pharmaceuticals and other organic molecules. Due to its potential hazards, a thorough understanding of its safety and handling precautions is paramount for all personnel working with this substance. This guide provides an in-depth overview of the known hazards, safe handling procedures, and emergency protocols associated with this compound, compiled from available safety data sheets and chemical literature.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |

Hazard Statements:

| Code | Statement |

| H315 | Causes skin irritation.[2][4] |

| H319 | Causes serious eye irritation.[2][4] |

| H335 | May cause respiratory irritation.[2][4][6][7] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe storage and handling.

| Property | Value |

| Molecular Formula | C8H8BrNO[4][8] |

| Molecular Weight | 214.06 g/mol [4] |

| Appearance | Crystalline solid[1] |

| Purity | >98%[1] or >95%[6][7] |

| Storage Temperature | Room temperature, in a dry and well-ventilated place.[5][9] |

| Incompatibilities | Strong oxidizing agents, strong bases.[1][6][7] |

Exposure Controls and Personal Protection

Strict adherence to the use of personal protective equipment (PPE) is mandatory to prevent exposure.

Engineering Controls:

-

Use a local exhaust ventilation system to control dust.[10]

-

Ensure eyewash stations and safety showers are readily available.[3]

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields.[3][11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact.[1][3][6][7] |

| Respiratory Protection | In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[1][11] |

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Wash hands and any exposed skin thoroughly after handling.[6][7][10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[6][7] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[6][7] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6][7] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6][7] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Minor Spills:

-

Clean up spills immediately.[1]

-

Avoid breathing dust and contact with skin and eyes.[1]

-

Wear appropriate personal protective equipment.[1]

-

Use dry clean-up procedures and avoid generating dust.[1]

-

Sweep up and shovel into suitable containers for disposal.[6]

Major Spills:

-

Evacuate the area.

-

Alert emergency services.[1]

-

Control personal contact by wearing protective clothing.[1]

-

Prevent spillage from entering drains or water courses.[1]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the logical workflow for safely managing a spill of this compound.

Caption: Logical workflow for responding to a this compound spill.

Toxicological Information

Fire-Fighting Measures

Suitable Extinguishing Media:

Hazardous Combustion Products:

-

During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[11] These may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides.[6][7]

Fire-Fighting Procedures:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

-

Use water spray to cool adjacent areas.[1]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. This compound | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BroMoacetanilide | 614-76-6 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

GHS Hazard Classification of 2'-Bromoacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GHS Hazard Classification

2'-Bromoacetanilide is classified as a hazardous substance according to the GHS. The primary hazards are related to irritation of the skin, eyes, and respiratory system. The classification is consistently reported across various supplier safety data sheets and chemical databases.[1][2][3]

The GHS pictogram assigned to this compound is the exclamation mark , which is used for substances that are irritants, skin sensitizers, acutely toxic (harmful), narcotic, or hazardous to the ozone layer.[1][4] The signal word is "Warning" .[1][3][4]

Table 1: GHS Hazard Classification Summary for this compound

| Hazard Class | Hazard Category | GHS Classification | Source |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | [1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [1][2] |

Hazard and Precautionary Statements

The GHS framework uses standardized Hazard (H) and Precautionary (P) statements to communicate the risks and safety measures.

Table 2: Assigned H- and P-Statements for this compound

| Code | Statement | Type | Source |

| H315 | Causes skin irritation | Hazard | [1][4][5] |

| H319 | Causes serious eye irritation | Hazard | [1][4][5] |

| H335 | May cause respiratory irritation | Hazard | [1][4][5] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Precautionary | [1][6] |

| P264 | Wash skin thoroughly after handling. | Precautionary | [1][6] |

| P271 | Use only outdoors or in a well-ventilated area. | Precautionary | [1][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Precautionary | [1][6] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | Precautionary | [1][6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Precautionary | [6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Precautionary | [1][6] |

| P319 | Get medical help if you feel unwell. | Precautionary | [1] |

| P332+P317 | If skin irritation occurs: Get medical help. | Precautionary | [1] |

| P337+P317 | If eye irritation persists: Get medical help. | Precautionary | [1] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Precautionary | [1][6] |

| P405 | Store locked up. | Precautionary | [1][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | Precautionary | [1][6] |

Experimental Protocols for Hazard Determination

While specific toxicological studies for this compound are not publicly available, the GHS classifications are based on standardized methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the principles of the test guidelines relevant to the identified hazards.

Skin Irritation (GHS Category 2)

The determination of skin irritation potential is typically conducted following OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[2][7][8] This in vitro method is a preferred alternative to traditional animal testing.

-

Principle: The test method is based on the premise that irritant chemicals can penetrate the stratum corneum and cause damage to the underlying keratinocytes.[9] This damage is measured as a decrease in cell viability.

-

Methodology:

-

Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[2][7]

-

Application: The test chemical (this compound) is applied topically to the surface of the RhE tissue.

-

Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).[2]

-

Viability Assessment: Cell viability is measured by the ability of the tissue's mitochondrial dehydrogenases to convert the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt.[9][10] The amount of formazan produced is measured spectrophotometrically.

-

-

Classification: A chemical is classified as a GHS Category 2 irritant if the mean tissue viability is reduced to 50% or less of the negative control.[2][8] A viability of greater than 50% indicates the substance is not classified as an irritant.[2]

Serious Eye Irritation (GHS Category 2)

Eye irritation potential can be assessed using a variety of in vitro and ex vivo methods to reduce or replace animal testing. A common method is the OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability Test Method - BCOP) .[11][12][13]

-

Principle: The BCOP assay evaluates chemically-induced corneal damage by measuring changes in corneal opacity (light scattering) and permeability to fluorescein (B123965) dye.[11] These endpoints correlate with different types of damage seen in vivo.

-

Methodology:

-

Test System: Corneas are obtained from the eyes of freshly slaughtered cattle as a by-product.[12]

-

Application: The test chemical is applied to the anterior surface of the cornea for a set exposure time (e.g., 10 minutes for liquids).[14]

-

Opacity Measurement: Opacity is measured using an opacitometer, which quantifies the amount of light transmitted through the cornea before and after exposure.

-

Permeability Measurement: After exposure and rinsing, sodium fluorescein is applied to the anterior side of the cornea. The amount of dye that penetrates through to the posterior chamber is measured with a spectrophotometer.[12]

-

-

Classification: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. A chemical is identified as causing serious eye damage (GHS Category 1) if the IVIS exceeds a certain threshold. While the BCOP is primarily used to identify Category 1 and "no category" chemicals, it forms a key part of a tiered testing strategy to distinguish Category 2 irritants.[13][15] The classification of this compound as a Category 2 irritant suggests that it induces reversible eye irritation.

Specific Target Organ Toxicity - Single Exposure (GHS Category 3, Respiratory Irritation)

Classification for respiratory irritation is often based on a combination of human evidence, animal studies, and supporting data. While no specific OECD guideline exists solely for respiratory irritation, data can be derived from acute inhalation toxicity studies such as OECD Test Guideline 403 or 436 . However, for solids and non-volatile liquids, evidence often comes from observations of respiratory effects in acute oral (OECD 420, 423, 425 ) or dermal toxicity studies.[16][17]

-

Principle: This hazard is characterized by localized, reversible irritation of the respiratory tract following exposure. Evidence can include clinical signs in animals such as dyspnea or rhinorrhea, or histopathological findings of inflammation in the respiratory tract.

-

Methodology:

-

Test System: Typically involves rodents (e.g., rats).

-

Administration: For an acute oral study (e.g., OECD TG 423), the substance is administered in a stepwise procedure to a small number of animals at one of several fixed dose levels (e.g., 300, 2000 mg/kg).[18]

-

Observation: Animals are observed for clinical signs of toxicity, including signs of respiratory distress, for up to 14 days.

-

-

Classification: If transient signs of respiratory irritation are observed in well-conducted animal studies, in the absence of more severe systemic toxicity, a GHS Category 3 classification may be warranted.

Logical Workflow and Signaling Pathways

No specific signaling pathways for this compound-induced irritation have been documented. The toxicity of acetanilide (B955) derivatives can be complex, sometimes involving metabolic activation by cytochrome P450 enzymes to reactive intermediates.[19][20] However, for topical irritation, the mechanism is more likely related to direct chemical-induced cell damage and the subsequent release of inflammatory mediators.

The following diagram illustrates the logical workflow for classifying a chemical like this compound under the GHS framework based on available data and standardized testing strategies.

Caption: GHS hazard classification workflow for this compound.

Conclusion

This compound is classified under GHS as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE Category 3). While specific quantitative toxicological data are lacking, these classifications are derived from standardized testing protocols that evaluate the substance's potential to cause reversible damage to biological tissues. Professionals handling this compound must adhere to the prescribed precautionary statements, including the use of appropriate personal protective equipment (gloves, eye protection) and ensuring adequate ventilation to mitigate the risks of exposure.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ask-force.org [ask-force.org]

- 7. iivs.org [iivs.org]

- 8. senzagen.com [senzagen.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. thepsci.eu [thepsci.eu]

- 11. iivs.org [iivs.org]

- 12. thepsci.eu [thepsci.eu]

- 13. oecd.org [oecd.org]

- 14. iivs.org [iivs.org]

- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 16. researchgate.net [researchgate.net]

- 17. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 19. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

IUPAC name for 2'-Bromoacetanilide

An In-Depth Technical Guide to N-(2-bromophenyl)acetamide (2'-Bromoacetanilide)

N-(2-bromophenyl)acetamide, commonly known as this compound, is an organic compound belonging to the acetanilide (B955) class of chemicals.[1] Its structure consists of an acetamide (B32628) group attached to a benzene (B151609) ring substituted with a bromine atom at the ortho position. This substitution pattern is key to its reactivity and utility in organic synthesis.

The IUPAC name for this compound is N-(2-bromophenyl)acetamide .[1][2][3][4] It is also referred to by several synonyms, including o-Bromoacetanilide, 2-Bromo-N-acetylaniline, and Acetamide, N-(2-bromophenyl)-.[1][4]

Physicochemical Data

A summary of the key quantitative properties of N-(2-bromophenyl)acetamide is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 614-76-6 | [1][3][4] |

| Molecular Formula | C₈H₈BrNO | [1][3][4] |

| Molecular Weight | 214.06 g/mol | [1][4][5][6] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 98-103 °C | [3] |

| IUPAC Name | N-(2-bromophenyl)acetamide | [1][2][3][4] |

| InChI Key | VOBKUOHHOWQHFZ-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC(=O)NC1=CC=CC=C1Br | [1][3][4] |

Synthesis and Experimental Protocols

N-(2-bromophenyl)acetamide is typically synthesized via the acylation of 2-bromoaniline (B46623) with acetic anhydride (B1165640). The following protocol provides a detailed methodology for its preparation in a laboratory setting.[7]

Synthesis of N-(2-bromophenyl)acetamide from 2-Bromoaniline

Objective: To synthesize N-(2-bromophenyl)acetamide through the N-acylation of 2-bromoaniline.

Materials:

-

2-Bromoaniline (o-bromoaniline)

-

Acetic anhydride

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a suitable reaction vessel, dissolve 2-bromoaniline (1.0 eq, e.g., 22.0 g, 128 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (approx. 100 mL).

-

Cool the resulting solution to 0 °C using an ice bath.

-

To the stirred, cooled solution, add acetic anhydride (1.0 eq, e.g., 13.06 g, 128 mmol) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring the mixture overnight to ensure the reaction proceeds to completion.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and concentrate it under reduced pressure to remove the dichloromethane solvent.

-

The resulting crude residue is then triturated with a solvent mixture of hexane and dichloromethane.

-

Collect the solid product by vacuum filtration, rinsing the solid with hexane to remove impurities.

-

Dry the final product, N-(2-bromophenyl)acetamide, to obtain a crystalline solid. A typical reported yield for this procedure is approximately 92.8%.[7]

Caption: Synthesis workflow for N-(2-bromophenyl)acetamide.

Applications in Research and Drug Development